7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound with the identifier “7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the use of cyclodextrins to form inclusion complexes, which can enhance the solubility and stability of the compound.
Host-Guest Complexation: This technique involves the preparation of host-guest complexes using cyclodextrins, which can improve the physical, chemical, and biological characteristics of the compound.
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
The compound “7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound .
Scientific Research Applications
The compound “7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic properties and applications in drug development.
Mechanism of Action
The mechanism of action of “7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and function. This interaction can result in various biological effects, such as modulation of cellular signaling pathways and alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
The compound “7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Aspirin (CID 2244): Known for its analgesic and anti-inflammatory properties.
Salicylsalicylic Acid (CID 5161): Used for its anti-inflammatory and analgesic effects.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Uniqueness
What sets “this compound” apart from these similar compounds is its unique chemical structure, which imparts distinct properties and applications. Its ability to form inclusion complexes with cyclodextrins enhances its solubility and stability, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-18-10-4-3-8(5-11(10)19-2)9-6-20-13-12(9)15-7-16-14(13)17/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNNMICBJBWSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2NC=NC3=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2NC=NC3=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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